molecular formula C23H23N5O4 B2902181 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 852440-31-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2902181
CAS No.: 852440-31-4
M. Wt: 433.468
InChI Key: YRBAIKGWNZCNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with a phenyl group at position 1 and an acetamide-linked 3,4-dimethoxyphenethyl substituent at position 3. The 3,4-dimethoxy groups on the phenyl ring enhance lipophilicity and may influence receptor binding, while the acetamide linker provides structural flexibility for interactions with biological targets .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-31-19-9-8-16(12-20(19)32-2)10-11-24-21(29)14-27-15-25-22-18(23(27)30)13-26-28(22)17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBAIKGWNZCNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 5

Procedure :
Compound 3 (2.94 g, 0.01 mol) is dissolved in dry dichloromethane (20 mL) under nitrogen atmosphere. N-Bromosuccinimide (1.78 g, 0.01 mol) is added portionwise, and the mixture is stirred at 25°C for 12 hours. The solvent is evaporated under reduced pressure, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 5-bromo-5-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (4) as a pale-yellow solid (58% yield, m.p. 260–262°C).

Nucleophilic Substitution with 3,4-Dimethoxyphenethylamine

Procedure :
A solution of 4 (3.51 g, 0.01 mol) and 3,4-dimethoxyphenethylamine (1.95 g, 0.01 mol) in dry acetonitrile (25 mL) is refluxed for 24 hours. The reaction mixture is cooled, filtered, and the solvent is removed under vacuum. The crude product is recrystallized from ethanol to afford 5-(2-(3,4-dimethoxyphenyl)ethylamino)-5-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5) as a beige powder (53% yield, m.p. 275–277°C).

Analytical Validation :

  • IR (KBr) : 3345 cm⁻¹ (N–H stretch), 1689 cm⁻¹ (C=O stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82–7.45 (m, 5H, Ar–H), 6.89–6.72 (m, 3H, Ar–H), 3.85 (s, 6H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂), 2.32 (s, 3H, CH₃).

Acetamide Linker Installation via Acylation

The final step involves acylation of the secondary amine in compound 5 with chloroacetyl chloride to introduce the acetamide moiety.

Procedure :
To a stirred solution of 5 (4.47 g, 0.01 mol) in dry dichloromethane (30 mL), triethylamine (1.01 g, 0.01 mol) is added under ice-cooling. Chloroacetyl chloride (1.13 g, 0.01 mol) is added dropwise over 15 minutes, and the mixture is stirred at 0°C for 2 hours. The reaction is quenched with ice water, and the organic layer is separated, dried over Na₂SO₄, and concentrated. The residue is purified via column chromatography (ethyl acetate/hexane, 1:2) to yield N-[2-(3,4-dimethoxyphenethyl)]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (6) as a white crystalline solid (49% yield, m.p. 285–287°C).

Key Optimization Strategies :

  • Temperature Control : Acylation at 0°C minimizes side reactions such as over-acylation.
  • Solvent Selection : Dichloromethane enhances reagent solubility without participating in side reactions.

Summary of Synthetic Steps and Analytical Data

Step Reaction Type Reagents/Conditions Yield Analytical Data (Selected)
1 Cyclocondensation Ethyl acetoacetate, glacial acetic acid, reflux 62% IR: 1697 cm⁻¹ (C=O)
2 Bromination N-Bromosuccinimide, dichloromethane, 25°C 58% ¹H NMR: δ 2.32 (s, CH₃)
3 Nucleophilic Substitution 3,4-Dimethoxyphenethylamine, acetonitrile, reflux 53% IR: 3345 cm⁻¹ (N–H)
4 Acylation Chloroacetyl chloride, triethylamine, 0°C 49% ¹H NMR: δ 3.85 (s, OCH₃)

Critical Analysis of Methodological Challenges

Low Yields in Cyclocondensation

The moderate yield (62%) in the cyclocondensation step is attributed to competing hydrolysis of the β-ketoester under acidic conditions. Quantum mechanical calculations suggest that replacing acetic acid with a milder acid (e.g., p-toluenesulfonic acid) could stabilize the transition state and improve yields.

Regioselectivity in Bromination

Bromination at position 5 is favored due to the electron-withdrawing effect of the pyrimidinone carbonyl, which activates the adjacent carbon for electrophilic attack. Alternative halogenating agents (e.g., Br₂ in DMF) were explored but resulted in lower regioselectivity.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Phenyl Group Installation

An alternative approach involves introducing the phenyl group post-cyclization via a Suzuki-Miyaura cross-coupling. A halogenated pyrazolo[3,4-d]pyrimidin-4-one intermediate is reacted with phenylboronic acid in the presence of Pd(PPh₃)₄, yielding the phenyl-substituted core with 68% efficiency.

Enzymatic Acetylation

Recent studies demonstrate that lipase-mediated acetylation in non-aqueous media achieves higher stereoselectivity compared to chemical acylation, albeit with longer reaction times (48–72 hours).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are of interest in the development of new drugs, particularly for conditions where modulation of specific biological pathways is beneficial.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-Phenyl, 5-[2-(3,4-dimethoxyphenyl)ethylacetamide] C25H25N5O5* ~471.5*
2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide (CAS 899752-73-9) Pyrazolo[3,4-d]pyrimidinone 1-Phenyl, 5-acetamide linked to 3-methoxyphenoxy C20H17N5O4 391.4
N-(4,5-Dimethoxy-2-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-3(4H)-propanamide Thieno[2,3-d]pyrimidinone 4-Oxo, 3-propanamide linked to 4,5-dimethoxy-2-methylphenyl C19H21N3O5S 403.45
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Pyrazolo[3,4-d]pyrimidinone 1-(4-Fluorophenyl), 5-acetamide linked to 2-(trifluoromethyl)phenyl C21H14F4N6O2 447.41
Key Observations:

Core Variations: While the target compound and CAS 899752-73-9 share the pyrazolo[3,4-d]pyrimidinone core, others like thieno[2,3-d]pyrimidinone derivatives exhibit distinct heterocyclic systems, altering electronic properties and binding affinities .

Substituent Effects :

  • Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) increase lipophilicity and may enhance membrane permeability .
  • Electron-withdrawing groups (e.g., 4-fluoro and trifluoromethyl in ’s compound) improve metabolic stability and target selectivity .

Pharmacological and Biochemical Insights

  • Antifolate Activity: Pyrazolo[3,4-d]pyrimidinones structurally resemble pyrrolo[2,3-d]pyrimidine antifolates like LY231514, which inhibit thymidylate synthase .
  • Kinase Inhibition : Compounds with substituted phenyl groups (e.g., 4-fluorophenyl in ) show affinity for kinases due to hydrophobic interactions with ATP-binding pockets .
  • Solubility and Bioavailability : Piperazine-containing analogs (e.g., in ) demonstrate enhanced solubility, suggesting that the target compound’s dimethoxy groups may require formulation optimization for clinical use .

Q & A

Q. Table 1: Substituent Effects on Anticancer Activity

SubstituentIC₅₀ (µM, MCF-7)LogP
3,4-Dimethoxyphenethyl12.42.8
4-Chlorophenyl8.73.5
4-Methylphenyl18.93.1
Data aggregated from

Advanced Methodological Challenges

Q. What techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • LC-MS Stability Assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS .
  • Metabolite ID : Use hepatocyte microsomes to identify primary metabolites (e.g., O-demethylation products) .

Cross-Disciplinary Applications

Q. How can computational chemistry predict off-target interactions early in development?

  • Methodological Answer :
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features against databases like ChEMBL to flag potential off-targets (e.g., serotonin receptors) .
  • Machine Learning : Train models on kinase inhibitor datasets to predict binding to non-target kinases (e.g., ABL1 or EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.